molecular formula C10H13NO2 B12007740 n-(2-Methoxyphenyl)propanamide CAS No. 7157-34-8

n-(2-Methoxyphenyl)propanamide

Cat. No.: B12007740
CAS No.: 7157-34-8
M. Wt: 179.22 g/mol
InChI Key: QXCDJUBITXEKLY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)propanamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanamide, where the amide nitrogen is bonded to a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxyphenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, forming the desired amide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Large-scale production might also employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(2-hydroxyphenyl)propanamide.

    Reduction: The amide group can be reduced to an amine, yielding N-(2-methoxyphenyl)propanamine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-(2-Hydroxyphenyl)propanamide

    Reduction: N-(2-Methoxyphenyl)propanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-Methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Methoxyphenyl)propanamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy group can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)propanamide: Similar structure but with the methoxy group at the 4-position.

    N-(2-Hydroxyphenyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-Ethoxyphenyl)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(2-Methoxyphenyl)propanamide is unique due to the presence of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to participate in hydrogen bonding and other interactions, making it distinct from its analogs.

Properties

CAS No.

7157-34-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C10H13NO2/c1-3-10(12)11-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

QXCDJUBITXEKLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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